molecular formula C10H7N3O B2361123 4-(Pyridine-3-carbonyl)pyrimidine CAS No. 188630-98-0

4-(Pyridine-3-carbonyl)pyrimidine

Cat. No.: B2361123
CAS No.: 188630-98-0
M. Wt: 185.186
InChI Key: TVNOUCJOFAILCD-UHFFFAOYSA-N
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Description

4-(Pyridine-3-carbonyl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridine-3-carbonyl)pyrimidine typically involves the reaction of pyridine-3-carboxylic acid with a suitable pyrimidine derivative. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the carboxylic acid and the pyrimidine .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridine-3-carbonyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Substitution: N-bromosuccinimide (NBS), solvent such as dichloromethane (DCM).

Major Products:

    Oxidation: Pyridine and pyrimidine oxides.

    Reduction: Reduced forms of the compound.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(Pyridine-3-carbonyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridine-3-carbonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of inflammatory pathways and the reduction of viral replication .

Comparison with Similar Compounds

Uniqueness: 4-(Pyridine-3-carbonyl)pyrimidine stands out due to its dual presence of pyridine and pyrimidine rings, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

pyridin-3-yl(pyrimidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10(8-2-1-4-11-6-8)9-3-5-12-7-13-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNOUCJOFAILCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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